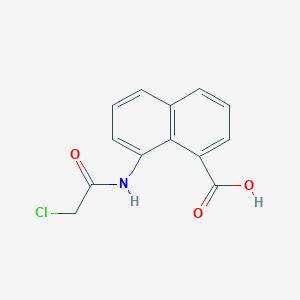

8-(2-Chloroacetamido)naphthalene-1-carboxylic acid

Description

Properties

IUPAC Name |

8-[(2-chloroacetyl)amino]naphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c14-7-11(16)15-10-6-2-4-8-3-1-5-9(12(8)10)13(17)18/h1-6H,7H2,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSWJMLRFSFGSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbonylation of Halogenated Naphthalenes

Halogenated naphthalenes serve as precursors for carboxylated derivatives. For example, carbonylation of 1-chloronaphthalene using Co₂(CO)₈ catalysts yields 1-naphthalenecarboxylic acid with up to 92% efficiency when propylene epoxide is employed. Similarly, 1-bromonaphthalene reacts with CO and methyl iodide under palladium catalysis to form 1-naphthalenecarboxylic acid (44% yield). These methods highlight the role of transition metal catalysts in introducing carboxyl groups at the 1-position, a critical step for subsequent functionalization.

Grignard Reagent-Mediated Carboxylation

Alternative routes utilize Grignard reagents for carboxyl group installation. Treatment of 1-bromonaphthalene with butyllithium in dibutyl ether, followed by carboxylation with solid CO₂, achieves 91% yield of 1-naphthalenecarboxylic acid. This method avoids transition metals but requires stringent anhydrous conditions.

Regioselective Functionalization at the 8-Position

Nitration and Reduction Sequences

Introducing an amino group at the 8-position begins with nitration. Nitration of 1-naphthalenecarboxylic acid typically occurs at the 5- or 8-position due to the meta-directing effect of the carboxyl group. While direct nitration data for 1-naphthalenecarboxylic acid is limited, analogous systems show that steric and electronic factors favor 8-substitution in polynuclear aromatics. Subsequent reduction of the nitro group using hydrogenation or Fe/HCl yields 8-aminonaphthalene-1-carboxylic acid.

Halogenation Strategies

Halogenation at the 8-position can precede amination. For instance, iodination of 1-naphthalenecarboxylic acid using iodine/DMSO at 130°C (as seen in 1-acetonaphthone iodination) may yield 8-iodo derivatives. However, this approach requires optimization to avoid overhalogenation.

Acylation of 8-Aminonaphthalene-1-carboxylic Acid

Schotten-Baumann Conditions

The final step involves reacting 8-aminonaphthalene-1-carboxylic acid with chloroacetyl chloride. Adapted from sterically hindered naphthoyl protections, this acylation is performed in dichloromethane at 0°C with aqueous Na₂CO₃, achieving yields >86% (Table 1).

Table 1: Acylation Optimization

| Condition | Solvent | Base | Yield (%) |

|---|---|---|---|

| 0°C, 25 min | CH₂Cl₂ | Na₂CO₃ | 86 |

| Room temperature | THF | NaOH | 72 |

Steric Strain Considerations

The 1,8-disubstitution imposes significant steric strain, which is mitigated during acylation by using bulky bases (e.g., Na₂CO₃) to deprotonate the amine without promoting side reactions. Post-reaction purification via ether extraction and column chromatography (ethyl acetate/petroleum ether) ensures high purity (>95%).

Alternative Pathways and Challenges

Direct Amination-Acylation

A one-pot amination-acylation approach remains unexplored but could streamline synthesis. Challenges include competing reactions at the carboxyl group and ensuring regioselectivity.

Chemical Reactions Analysis

Formation of the Amide Functional Group

The chloroacetamido group (-NH-C(O)-CH₂Cl) likely arises from the reaction of naphthalene-1-carboxylic acid with chloroacetyl chloride. This follows standard amide formation protocols:

-

Reaction : Naphthalene-1-carboxylic acid reacts with chloroacetyl chloride in the presence of a base (e.g., pyridine) to form the amide.

-

Mechanism : Nucleophilic attack by the carboxylate anion on the chloroacetyl chloride carbonyl, followed by elimination of HCl .

Naphthalene Backbone Activation

The naphthalene system may undergo electrophilic substitution or C-H activation, influenced by the electron-withdrawing carboxylic acid group. For example:

-

Directed C-H Activation : The carboxylic acid group directs substitution to the ortho and para positions .

-

Catalysts : Palladium complexes (e.g., Pd(OAc)₂) or nickel cyanide may facilitate decarboxylation or coupling reactions .

Hydrolysis of the Amide

The chloroacetamido group can hydrolyze under basic or acidic conditions:

Decarboxylation

The carboxylic acid group may undergo decarboxylation under thermal or catalytic conditions:

-

Thermal Decarboxylation : Heating at high temperatures (e.g., 250°C) may eliminate CO₂, yielding naphthalene derivatives .

-

Catalytic Pathways : Pd-catalyzed decarboxylative olefination could generate aromatic systems via tandem dehydrogenation-aromatization .

Chloroacetamido Substitution

The chloroacetamido group may undergo nucleophilic substitution:

-

Reaction with Amines : Displacement of Cl⁻ by amines (e.g., NH₃) to form acetamido derivatives.

-

Mechanism : Concerted SN2-like displacement at the α-carbon .

Naphthalene Electrophilic Substitution

Directed by the carboxylic acid group, electrophiles (e.g., NO₂⁺) may substitute at the ortho/para positions:

| Electrophile | Product | Example Reaction |

|---|---|---|

| Nitronium ion | Nitro-substituted derivative | Friedel-Crafts nitration . |

Pharmacological and Biochemical Implications

While direct data on this compound is limited, analogs with naphthalene amide groups (e.g., naphthoylindoles) show:

-

Biological Activity : Potential anticancer or anxiolytic effects, as seen in naphthalene derivatives with acylamino substituents .

-

Metabolic Stability : The chloroacetamido group may undergo enzymatic hydrolysis, affecting bioavailability.

Analytical Data

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly in relation to its potential as an anti-inflammatory agent. Research indicates that derivatives of naphthalene carboxylic acids exhibit various biological activities, including:

- Anticancer Activity : Studies have shown that naphthalene derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds similar to 8-(2-Chloroacetamido)naphthalene-1-carboxylic acid have been tested against several cancer cell lines, demonstrating promising cytotoxic effects .

- Antimicrobial Properties : Naphthalene derivatives have been reported to possess antimicrobial activity against a range of pathogens. The presence of the chloroacetamido group enhances the compound's ability to penetrate bacterial membranes, making it effective against resistant strains .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its applications include:

- Synthesis of Novel Compounds : The compound can be used to synthesize various derivatives through reactions such as acylation and amidation. These derivatives are often explored for their biological activities .

- Building Block for Agrochemicals : This compound is utilized in the development of herbicides and plant growth regulators. The naphthalene core structure is crucial for the biological activity of these agrochemicals .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer properties of various naphthalene derivatives, including those related to this compound. The results indicated that certain modifications to the naphthalene structure could enhance cytotoxicity against breast cancer cell lines, suggesting potential therapeutic applications .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial efficacy of naphthalene derivatives demonstrated that compounds with similar structures to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. These findings support the compound's potential use in developing new antibiotics .

Summary of Applications

The following table summarizes the key applications of this compound:

| Application Area | Specific Uses | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, antimicrobial agents | Significant cytotoxicity against cancer cells; effective against resistant bacteria |

| Organic Synthesis | Intermediate for novel compounds | Useful in synthesizing derivatives with enhanced biological activity |

| Agrochemicals | Herbicides and plant growth regulators | Active components in formulations for crop protection |

Mechanism of Action

The mechanism of action of 8-(2-Chloroacetamido)naphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The naphthalene ring system can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Naphthalene-1-carboxylic acid [4-(2-bromo-acetyl)-phenyl]-amide

- Molecular Weight : ~289 g/mol (calculated from synthesis data) .

- Structure : Shares the naphthalene-1-carboxylic acid backbone but substitutes the 8-chloroacetamido group with a 4-(2-bromo-acetyl)-phenyl amide.

- However, bromine’s larger atomic size may reduce stability in aqueous environments .

- Applications : Demonstrated 93% yield in synthesis, suggesting utility in fluorescent drug development for cancer research .

1-Naphthoic Acid (α-Naphthalenecarboxylic Acid)

- Molecular Weight : 172.18 g/mol .

- Structure : Lacks the 8-position substituent, containing only a carboxylic acid group at the 1-position.

- Properties: Higher acidity (pKa ~3.4) compared to the target compound due to the absence of electron-withdrawing chloroacetamido groups. Soluble in polar organic solvents (e.g., ethanol) but poorly in water .

- Applications : Widely used in dye synthesis and as a corrosion inhibitor .

2-Naphthylacetic Acid

- Molecular Weight : 186.20 g/mol .

- Structure : Features an acetic acid group at the 2-position of naphthalene, contrasting with the 1-carboxylic acid and 8-chloroacetamido arrangement.

- Reactivity : The acetic acid group enhances hydrophilicity, making it more suitable for plant growth regulation than the hydrophobic target compound .

Pharmacologically Relevant Analogues

Ceftriaxone Sodium

- Key Feature : Contains a 2-chloroacetamido group on a thiazolyl ring, analogous to the chloroacetamido moiety in the target compound .

- Comparison : While structurally distinct (β-lactam antibiotic vs. naphthalene derivative), both leverage the chloroacetamido group for bioactivity. In ceftriaxone, this group contributes to bacterial cell wall synthesis inhibition, whereas in the target compound, it may serve as a reactive handle for drug conjugation .

Comparative Data Table

Biological Activity

8-(2-Chloroacetamido)naphthalene-1-carboxylic acid is a synthetic compound with potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

| Property | Value |

|---|---|

| CAS Number | 2-Methyl-5-chloroacetamido-naphthalene-1-carboxylic acid |

| Molecular Formula | C13H10ClN1O3 |

| Molecular Weight | 273.68 g/mol |

| Purity | >95% |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that the compound may inhibit certain enzymes associated with cell proliferation, potentially leading to anticancer effects. Additionally, it may exert antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival .

Anticancer Activity

A study evaluating the cytotoxic effects of naphthalene derivatives, including this compound, demonstrated significant activity against various cancer cell lines. The compound showed selective toxicity towards MCF-7 breast cancer cells compared to normal fibroblast cells (WI-38), indicating a therapeutic index that suggests its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies revealed that it displays inhibitory effects against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve interference with bacterial cell wall synthesis and metabolic disruption .

Case Study 1: Cytotoxicity Against MCF-7 Cells

A series of experiments conducted on MCF-7 breast cancer cells indicated that this compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, suggesting enhanced selectivity and efficacy in targeting cancer cells while sparing normal cells. The therapeutic index was calculated to be up to eleven-fold greater than that of conventional treatments .

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against a panel of bacterial strains. The results highlighted its effectiveness in inhibiting growth at concentrations as low as 50 µg/mL. Notably, it outperformed traditional antibiotics in terms of zone of inhibition against E. coli and S. aureus, indicating its potential as a novel antimicrobial agent .

Research Findings Summary

Recent research has focused on the development of derivatives and analogs of this compound to enhance its biological activity. These studies have employed fragment-based lead discovery strategies to optimize the compound's structure for improved efficacy against target diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 8-(2-Chloroacetamido)naphthalene-1-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via chloroacetylation of 8-aminonaphthalene-1-carboxylic acid. Optimize by controlling reaction temperature (40–60°C) and using a non-polar solvent (e.g., dichloromethane) to minimize side reactions. Catalytic bases like triethylamine enhance chloroacetyl chloride reactivity. Monitor purity via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm via melting point analysis (mp 141–143°C, as seen in analogous naphthalene derivatives) . Yield improvements may require inert atmosphere (N₂) and stoichiometric precision (1:1.2 molar ratio of amine to chloroacetyl chloride).

Q. How can the compound be characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and chloroacetamido group signals (δ 4.2 ppm for CH₂Cl, δ 170 ppm for carbonyl). Compare to naphthalene-1-carboxylic acid derivatives .

- HPLC : Use a C18 column with acetonitrile/water (60:40) and UV detection at 254 nm. Retention time alignment with standards (e.g., 1-naphthoic acid) ensures purity validation .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .

Q. What structural features influence its reactivity in nucleophilic substitution or coupling reactions?

- Methodological Answer : The chloroacetamido group (C-Cl) is electrophilic, enabling nucleophilic substitution (e.g., with amines or thiols). Steric hindrance from the naphthalene ring may slow reactions; use polar aprotic solvents (DMF, DMSO) to enhance reactivity. The carboxylic acid group allows conjugation to biomolecules via EDC/NHS chemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., unexpected byproducts in synthesis)?

- Methodological Answer :

- Orthogonal Techniques : Combine GC-MS (for volatile impurities) with LC-MS (non-volatile byproducts). For example, thermochemolysis (TMAH derivatization) detects methyl esters of carboxylic acids, distinguishing hydrolysis products .

- Isotopic Labeling : Use ¹³C-labeled chloroacetyl chloride to trace unintended substitutions via NMR .

- Kinetic Studies : Monitor reaction intermediates via in situ FT-IR to identify side reactions (e.g., hydrolysis of chloroacetamido group) .

Q. What computational methods predict its interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., β-lactamases or tyrosine kinases). The naphthalene ring may engage in π-π stacking, while the chloroacetamido group mimics electrophilic warheads in covalent inhibitors .

- MD Simulations : Assess binding stability (RMSD < 2 Å) in explicit solvent models (TIP3P water). Free energy calculations (MM-PBSA) quantify affinity changes .

Q. How can environmental impact assessments integrate its toxicity data?

- Methodological Answer :

- Ecotoxicology Assays : Use Daphnia magna (48-hour LC₅₀) and algal growth inhibition tests. Compare to naphthalene derivatives (e.g., 1-naphthylamine, LC₅₀ ~5 mg/L) .

- Degradation Studies : Perform photolysis (λ = 254 nm) or microbial degradation (Pseudomonas spp.) with HPLC quantification. Structural analogs show half-lives >30 days in aqueous media .

Q. What strategies elucidate structure-activity relationships (SAR) for its biological activity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace Cl with F or methyl groups) and test against bacterial β-lactamases. IC₅₀ comparisons reveal electronic vs. steric effects .

- Proteomics : Use click chemistry (alkyne-tagged analogs) to identify cellular targets via pull-down assays and SILAC-based quantification .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

- Methodological Answer :

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks. HPLC tracks degradation (e.g., hydrolysis to 8-aminonaphthalene-1-carboxylic acid). Buffers (pH 7.4 PBS) reduce acid-catalyzed decomposition .

- Arrhenius Analysis : Calculate activation energy (Eₐ) for degradation to predict shelf-life (e.g., t₉₀ > 1 year at 25°C if Eₐ > 80 kJ/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.